Cyclopropanesulfonyl fluoride

Catalog No.
S3326658
CAS No.
822-49-1
M.F
C3H5FO2S
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropanesulfonyl fluoride

CAS Number

822-49-1

Product Name

Cyclopropanesulfonyl fluoride

IUPAC Name

cyclopropanesulfonyl fluoride

Molecular Formula

C3H5FO2S

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C3H5FO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2

InChI Key

XPOPREDCDIARJH-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)F

Canonical SMILES

C1CC1S(=O)(=O)F

The exact mass of the compound Cyclopropanesulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclopropanesulfonyl fluoride is a specialized sulfur(VI) electrophile utilized to introduce the cyclopropanesulfonyl moiety into small molecule drugs and bioconjugates. As a reagent for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, it offers a stable alternative to traditional sulfonylating agents like sulfonyl chlorides. The cyclopropyl ring imparts specific conformational rigidity and lipophilicity, making it a structural motif in the development of kinase inhibitors, antivirals, and receptor antagonists.

Substituting cyclopropanesulfonyl fluoride with its direct analog, cyclopropanesulfonyl chloride, introduces severe process liabilities. Sulfonyl chlorides are moisture-sensitive, requiring strictly anhydrous handling, cold storage (2-8 °C), and immediate use to prevent degradation into sulfonic acids and HCl. In contrast, the fluoride leaving group in cyclopropanesulfonyl fluoride provides thermodynamic stability, resisting spontaneous hydrolysis in aqueous media. This allows buyers to procure a reagent that supports late-stage functionalization, reduces stoichiometric waste, and enables reproducible manufacturing without the stringent environmental controls demanded by the chloride counterpart.

Aqueous Hydrolytic Stability for Late-Stage Functionalization

Sulfonyl fluorides exhibit measurable resistance to spontaneous hydrolysis compared to their chloride analogs. While cyclopropanesulfonyl chloride degrades in the presence of moisture, necessitating anhydrous conditions, the fluoride variant remains stable in neutral aqueous buffers (pH 7.4) for extended periods (t1/2 > 3 weeks for the S(VI)-F class). This stability prevents the formation of corrosive sulfonic acid byproducts and allows the reagent to be used in water-containing biological assays or late-stage API functionalization.[1]

Evidence DimensionAqueous Hydrolysis Half-Life (pH ~7.4)
Target Compound DataHighly stable (t1/2 > 3 weeks)
Comparator Or BaselineCyclopropanesulfonyl chloride (rapid hydrolysis, t1/2 in hours)
Quantified DifferenceOrders of magnitude increase in aqueous half-life
ConditionsNeutral aqueous buffer (pH 7.4) at room temperature

Eliminates the need for strictly anhydrous reaction conditions, reducing process complexity and preventing reagent loss.

Storage Requirements and Shelf-Life Robustness

The reactivity of cyclopropanesulfonyl chloride translates to stringent storage requirements, specifically continuous refrigeration at 2-8 °C under inert atmosphere to prevent moisture-driven degradation. In contrast, cyclopropanesulfonyl fluoride demonstrates higher thermodynamic stability, allowing for ambient storage profiles. This fundamental difference in electrophilicity directly impacts procurement logistics, as the fluoride derivative minimizes the risk of batch-to-batch variability caused by degraded material.

Evidence DimensionRecommended Storage Temperature
Target Compound DataAmbient compatibility (standard combustible storage)
Comparator Or BaselineCyclopropanesulfonyl chloride (Strictly 2-8 °C)
Quantified DifferenceElimination of cold-chain dependence for long-term storage
ConditionsCommercial chemical storage and laboratory handling

Lowers procurement and logistical costs by removing cold-chain requirements and extending usable shelf-life.

Chemoselective SuFEx Coupling Yields

In the synthesis of complex sulfonamides, sulfonyl chlorides often suffer from competitive hydrolysis if the reaction medium is not rigorously dried, leading to diminished yields. Cyclopropanesulfonyl fluoride requires specific activation (e.g., via DBU or BEMP) to react. This controlled reactivity ensures that the reagent is not consumed by background moisture, resulting in >90% conversion of target amines or phenols without the need for large stoichiometric excesses.[1]

Evidence DimensionCoupling Efficiency in Non-Anhydrous Media
Target Compound DataHigh conversion (>90%) via selective SuFEx activation
Comparator Or BaselineCyclopropanesulfonyl chloride (Yield erosion due to competitive hydrolysis)
Quantified DifferenceSignificant yield preservation in the presence of moisture
ConditionsBase-catalyzed sulfonylation of amines/phenols

Maximizes the efficient use of expensive API intermediates by ensuring the sulfonylating agent reacts exclusively with the target nucleophile.

Late-Stage SuFEx Functionalization in Drug Discovery

Due to its hydrolytic stability, cyclopropanesulfonyl fluoride serves as a highly effective reagent for late-stage functionalization of pharmaceutical intermediates. It allows chemists to introduce the cyclopropanesulfonyl group via SuFEx click chemistry without degrading sensitive, water-soluble substrates that would otherwise be destroyed by reactive sulfonyl chlorides.

Synthesis of Kinase Inhibitors and Antivirals

The cyclopropyl ring provides a distinct steric and lipophilic profile compared to linear alkyl groups, making it a structural motif in therapeutics such as NS3 protease inhibitors and CCR5 antagonists. Procuring the fluoride variant ensures reproducible coupling during the sulfonamide-formation steps of API manufacturing, avoiding the impurity profiles associated with chloride degradation. [1]

Bioconjugation and Chemical Biology Probes

Because cyclopropanesulfonyl fluoride remains stable in aqueous buffers at physiological pH, it is suited for developing chemical biology probes and bioconjugates. It can selectively target specific nucleophilic residues on proteins under SuFEx conditions, a process incompatible with cyclopropanesulfonyl chloride due to its rapid hydrolysis in water. [2]

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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